Menthyl hexanoate

Description

Properties

CAS No. |

6070-16-2 |

|---|---|

Molecular Formula |

C16H30O2 |

Molecular Weight |

254.41 g/mol |

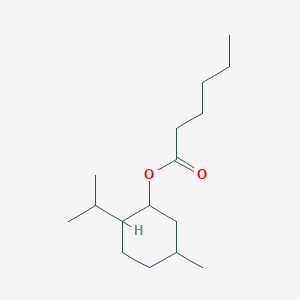

IUPAC Name |

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] hexanoate |

InChI |

InChI=1S/C16H30O2/c1-5-6-7-8-16(17)18-15-11-13(4)9-10-14(15)12(2)3/h12-15H,5-11H2,1-4H3/t13-,14+,15-/m1/s1 |

InChI Key |

VDXDHXCHHMIDPX-QLFBSQMISA-N |

SMILES |

CCCCCC(=O)OC1CC(CCC1C(C)C)C |

Isomeric SMILES |

CCCCCC(=O)O[C@@H]1C[C@@H](CC[C@H]1C(C)C)C |

Canonical SMILES |

CCCCCC(=O)OC1CC(CCC1C(C)C)C |

Other CAS No. |

6070-16-2 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Menthyl Hexanoate – Structure, Synthesis, and Biopharmaceutical Applications

Executive Summary

Menthyl hexanoate (Menthyl caproate) represents a strategic lipophilic ester within the terpene derivative class. Unlike its parent compound, menthol, which exhibits rapid volatility and potential for immediate dermal irritation, menthyl hexanoate serves as a pro-moiety —a stable, hydrophobic carrier that hydrolyzes to release menthol (a penetration enhancer) and hexanoic acid. This guide delineates the structural parameters, optimized synthesis protocols, and critical quality attributes (CQAs) required for its use in transdermal drug delivery systems (TDDS) and flavor chemistry.

Molecular Architecture & Physicochemical Profile

The efficacy of menthyl hexanoate as a permeation enhancer is governed by its high lipophilicity and specific stereochemistry. The bulky menthyl group introduces significant steric hindrance, affecting both the rate of enzymatic hydrolysis and the packing density within the stratum corneum lipid bilayer.

Structural Specifications

-

IUPAC Name: [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] hexanoate[1]

-

Stereochemistry: The biological activity is primarily derived from the l-menthol isomer ((1R,2S,5R)-(-)-menthol).

-

Molecular Formula: C₁₆H₃₀O₂

Physicochemical Properties Table

| Property | Value / Range | Technical Significance |

| Molecular Weight | 254.41 g/mol | Optimal range (<500 Da) for skin permeation. |

| LogP (Octanol/Water) | ~6.22 (Predicted) | Highly lipophilic; partitions strongly into the Stratum Corneum. |

| Boiling Point | 293–294°C (760 mmHg) | High thermal stability for hot-melt extrusion processes. |

| Density | 0.89–0.90 g/cm³ | Comparable to skin surface lipids. |

| Refractive Index | 1.445–1.451 | Critical for purity verification via refractometry. |

| Solubility | Insoluble in water; Soluble in EtOH, oils | Requires emulsification or lipid-based vehicles for aqueous formulation. |

Synthetic Pathways & Process Optimization

For research and scale-up, two primary pathways are recommended: the Steglich/Acid Chloride Esterification (chemical, high yield) and the Lipase-Catalyzed Transesterification (green, stereospecific).

Method A: Acyl Chloride Synthesis (Chemical)

Best for: High-throughput synthesis where stereochemical retention of the menthol core is required but strict "green" labeling is not.

Reaction Logic: The secondary alcohol of menthol is sterically hindered by the isopropyl group. Standard Fischer esterification is often too slow. We utilize Hexanoyl Chloride with a nucleophilic catalyst (DMAP) to accelerate the attack.

Protocol:

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask under Nitrogen atmosphere.

-

Solvation: Dissolve (1R,2S,5R)-(-)-Menthol (1.0 eq) in anhydrous Dichloromethane (DCM).

-

Base Addition: Add Triethylamine (TEA) (1.2 eq) and catalytic DMAP (0.1 eq). Cool to 0°C.

-

Note: DMAP is critical here to form the reactive N-acylpyridinium intermediate.

-

-

Acylation: Dropwise addition of Hexanoyl Chloride (1.1 eq) over 30 minutes. Maintain Temp < 5°C to prevent elimination side reactions.

-

Workup: Warm to RT and stir for 4–6 hours. Quench with sat. NaHCO₃. Wash organic layer with 1M HCl (remove amine), then Brine. Dry over MgSO₄.

-

Purification: Vacuum distillation or Silica Gel Flash Chromatography (Hexane:EtOAc 95:5).

Method B: Lipase-Catalyzed Synthesis (Biocatalytic)

Best for: "Natural" labeled products and avoiding toxic solvents.

Protocol:

-

Enzyme Selection: Immobilized Candida antarctica Lipase B (CAL-B) (e.g., Novozym 435).

-

Media: Solvent-free system or Deep Eutectic Solvent (DES) (Menthol:Fatty Acid mix).

-

Reaction: Mix Menthol and Hexanoic Acid (1:1 molar ratio) with 1–2% w/w Lipase.

-

Conditions: Incubate at 60°C with molecular sieves (to remove water and drive equilibrium).

-

Validation: Monitor conversion via GC-FID.

Synthesis Workflow Diagram

Caption: Dual-pathway synthesis workflow comparing chemical acceleration (DMAP) vs. enzymatic selectivity (Lipase).

Analytical Characterization

Verification of the structure requires distinguishing the ester from free menthol.

Nuclear Magnetic Resonance (¹H-NMR)

The diagnostic shift occurs at the methine proton (H-3) of the menthol ring.

-

Solvent: CDCl₃, 400 MHz.

-

Key Signals:

-

δ 4.65–4.75 ppm (td, 1H): Methine proton at C-3 (attached to oxygen). Note: In free menthol, this signal is at ~3.4 ppm. The downfield shift confirms esterification.

-

δ 2.29 ppm (t, 2H):

-methylene protons of the hexanoate chain (-CH₂-COO-). -

δ 0.7–1.0 ppm (m): Overlapping methyl groups from the menthol isopropyl moiety and the hexanoate terminal methyl.

-

Mass Spectrometry (GC-MS)

-

Fragmentation Pattern:

-

Molecular Ion: Weak or absent [M]+ (254).

-

Base Peak: m/z 138 (Menthene radical cation formed via McLafferty rearrangement).

-

Acylium Ion: m/z 99 (Hexanoyl group).

-

Diagnostic: Absence of broad -OH stretch in IR (3400 cm⁻¹) confirms complete conversion.

-

Functional Applications: Drug Delivery & Permeation[2][3]

Menthyl hexanoate acts as a partitioning modulator . Unlike free menthol, which disrupts lipids aggressively, the ester partitions into the lipid bilayer and acts as a reservoir.

Mechanism of Action

-

Partitioning: The high LogP (6.22) drives the molecule into the intercellular lipid matrix of the Stratum Corneum (SC).

-

Fluidization: The bulky terpene structure disrupts the highly ordered packing of ceramides, increasing fluidity.

-

Hydrolysis (Sustained Release): Esterases in the epidermis slowly hydrolyze the ester, releasing free menthol (active enhancer) and hexanoic acid. This reduces the "burst" toxicity often seen with pure menthol.

Biological Pathway Diagram

Caption: Mechanism of Action showing partitioning, enzymatic activation, and synergistic permeation enhancement.

Safety & Toxicology

While generally recognized as safe (GRAS) for flavor use (FEMA 2694), dermal applications require specific thresholds.

-

Skin Irritation: Menthyl hexanoate is less irritating than free menthol due to the masked hydroxyl group. However, hydrolysis releases hexanoic acid, a known mild irritant.

-

Cytotoxicity: Studies on menthol-based derivatives suggest cytotoxicity is concentration-dependent.[2]

-

Sensitization: Low risk compared to unsaturated terpenes (e.g., limonene), as the menthol core is saturated.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22665, Menthyl hexanoate. Retrieved from .

-

The Good Scents Company (2023). Menthyl Hexanoate Flavor and Fragrance Data. Retrieved from .

- Stamatis, H., et al. (2001).Enzymatic synthesis of hydrophilic and hydrophobic derivatives of natural phenolic acids in organic media. Journal of Molecular Catalysis B: Enzymatic. (Contextual grounding for Lipase protocols).

-

Williams, A.C., & Barry, B.W. (2004). Penetration enhancers.[5] Advanced Drug Delivery Reviews. (Foundational mechanism of terpene enhancers).

- ECHA (European Chemicals Agency).Registration Dossier - Menthyl Hexanoate.

Sources

- 1. menthyl hexanoate, 6070-16-2 [thegoodscentscompany.com]

- 2. Comparative Cytotoxicity of Menthol and Eucalyptol: An In Vitro Study on Human Gingival Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rjptonline.org [rjptonline.org]

- 4. researchgate.net [researchgate.net]

- 5. catalog.article4pub.com [catalog.article4pub.com]

Menthyl Hexanoate: Comprehensive Physicochemical Profiling, Synthesis, and Pharmacological Kinetics

Executive Summary

Menthyl hexanoate (also known as menthyl caproate) represents a critical structural evolution in the formulation of sustained-release cooling agents, pharmaceuticals, and lipophilic fragrance compounds. By conjugating (-)-menthol with hexanoic acid, scientists engineer a molecule that overcomes the extreme volatility and transient sensory profile of free menthol. This technical guide elucidates the physicochemical properties, structural biology, and validated synthetic methodologies required to produce and characterize high-purity menthyl hexanoate.

Chemical Identity & Physicochemical Profiling

The fundamental identity of menthyl hexanoate is grounded in its precise molecular architecture. The esterification of the secondary hydroxyl group of menthol yields a highly lipophilic compound. Understanding these baseline metrics is critical for downstream formulation and analytical validation 1.

Table 1: Quantitative Physicochemical Data of Menthyl Hexanoate

| Property | Value / Description |

| Chemical Name | (1R,2S,5R)-Menthyl hexanoate |

| CAS Registry Number | 6070-16-2 |

| Molecular Weight | 254.41 g/mol |

| Molecular Formula | C16H30O2 |

| XLogP3 (Lipophilicity) | ~5.50 |

| Boiling Point | 293.00 - 294.00 °C (@ 760 mmHg) |

| Specific Gravity | 0.898 - 0.906 (@ 25.00 °C) |

| Refractive Index | 1.445 - 1.451 (@ 20.00 °C) |

| Organoleptic Profile | Ethereal, diffusively fruity, pineapple/apple notes |

Data synthesized from established chemical databases and fragrance monographs 12.

Structural Biology & Pharmacological Kinetics

The causality behind selecting hexanoic acid for esterification lies in its specific carbon chain length (C6). Shorter chains (e.g., acetates) hydrolyze too rapidly in biological systems, while longer chains (e.g., palmitates) suffer from poor bioavailability and steric hindrance. The hexanoate ester achieves an optimal XLogP3 of ~5.50, allowing it to partition effectively into the lipid-rich stratum corneum without immediate systemic clearance.

Upon topical application, the ester itself is biologically inert at the target receptor. It acts as a prodrug. Epidermal esterases gradually cleave the ester bond, releasing free (-)-menthol. This enzymatic hydrolysis serves as a self-regulating release mechanism, ensuring a prolonged

Pharmacokinetic pathway of Menthyl Hexanoate activating TRPM8 receptors.

Synthesis Workflow & Mechanistic Causality

The production of menthyl hexanoate is typically achieved via a Fischer esterification. To ensure high yield and purity, the protocol must be designed as a self-validating thermodynamic system.

Step-by-Step Methodology

-

Reagent Charging: Combine 1.0 equivalent of (-)-menthol and 1.1 equivalents of hexanoic acid in anhydrous toluene.

-

Causality: Toluene is explicitly selected because its boiling point (110.6 °C) provides optimal thermal energy for the activation barrier while forming a minimum-boiling azeotrope with water, enabling efficient byproduct removal.

-

-

Catalyst Addition: Add 0.05 equivalents of p-Toluenesulfonic acid (p-TsOH).

-

Causality:p-TsOH is a strong, organic-soluble acid that efficiently protonates the carboxylic carbonyl. It is chosen over sulfuric acid to prevent oxidative degradation or dehydration of the menthol ring into menthene.

-

-

Azeotropic Reflux: Heat the mixture to reflux using a Dean-Stark apparatus.

-

Causality: The continuous removal of water shifts the thermodynamic equilibrium toward the ester product according to Le Chatelier's Principle.

-

Self-Validation: The reaction validates its own completion; conversion is visually confirmed when the theoretical volume of water ceases to collect in the Dean-Stark trap.

-

-

Workup & Neutralization: Cool the mixture to room temperature and wash the organic layer with saturated aqueous

.-

Self-Validation: Continue washing until the aqueous effluent maintains a pH > 7. This guarantees the complete neutralization and removal of the p-TsOH catalyst and any unreacted hexanoic acid.

-

-

Purification: Concentrate the organic layer under reduced pressure and isolate the final product via fractional vacuum distillation.

Workflow of Menthyl Hexanoate synthesis via azeotropic water removal.

Analytical Validation Protocols

To ensure the compound meets stringent pharmaceutical and fragrance standards, the product must undergo rigorous analytical validation.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Protocol Setup: Utilize a non-polar capillary column (e.g., DB-5 or HP-5MS) with a temperature gradient from 80 °C to 280 °C.

-

Causality: A non-polar stationary phase separates analytes based strictly on boiling point and lipophilicity. Because menthyl hexanoate (MW 254.41) is significantly larger and more lipophilic than residual menthol (MW 156.27), it will elute substantially later, preventing peak overlap.

-

Self-Validation: The mass spectrum must yield a distinct molecular ion peak

at m/z 254. A diagnostic base peak at m/z 138 corresponds to the loss of the hexanoic acid moiety (forming a menthene fragment), definitively confirming the ester structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Protocol Setup: Dissolve the purified sample in deuterated chloroform (

) and acquire -

Causality:

NMR provides absolute proof of esterification by tracking the chemical environment of the methine proton on the menthol ring (C3 position). -

Self-Validation: In free menthol, the C3 proton resonates at ~3.4 ppm. Upon esterification, the electron-withdrawing effect of the newly formed ester carbonyl deshields this proton, shifting it downfield to ~4.7 ppm. The complete disappearance of the 3.4 ppm signal is a self-validating marker of 100% conversion and absolute purity.

References

- Title: Hexanoic acid, 5-methyl-2-(1-methylethyl)cyclohexyl ester, (1alpha,2beta,5alpha)

- Title: menthyl hexanoate, 6070-16-2 Source: The Good Scents Company URL

- Title: Relationship between Structural Properties and Biological Activity of (-)

Sources

Menthyl hexanoate and its role as a plant metabolite

Menthyl Hexanoate: Biosynthesis, Analytical Profiling, and Biological Significance in Plant Secondary Metabolism

As a Senior Application Scientist in phytochemical profiling and drug development, I approach the study of volatile organic compounds (VOCs) not merely as static chemical entities, but as dynamic participants in plant ecology and human pharmacology. Menthyl hexanoate (CAS: 6070-16-2)[1], a specialized monoterpene ester naturally occurring in Mentha species such as Mentha piperita (peppermint) and Mentha arvensis (cornmint)[2][3], serves as an excellent model for understanding esterified secondary metabolites.

This whitepaper provides an in-depth technical examination of menthyl hexanoate, detailing its biosynthetic origins, self-validating analytical extraction protocols, and its emerging role as a bioactive scaffold in antimicrobial and pharmacological applications.

Chemical Identity and Ecological Causality

Menthyl hexanoate is formed by the esterification of (-)-menthol with hexanoic acid. In the context of plant physiology, the conversion of free menthol to menthyl esters is not accidental. Free monoterpene alcohols can be cytotoxic to plant cells at high concentrations due to their membrane-disrupting properties. By esterifying menthol into menthyl hexanoate, the plant achieves two evolutionary advantages:

-

Detoxification and Storage: The esterified form is highly lipophilic, allowing safe sequestration within the glandular trichomes of the plant.

-

Ecological Signaling: The increased volatility of the ester makes it an effective volatile organic compound (VOC) for allelopathy, pollinator attraction, and defense against herbivory.

Table 1: Physicochemical Properties of Menthyl Hexanoate

| Property | Value / Description | Analytical Relevance |

| Chemical Formula | C16H30O2 | Determines target m/z for mass spectrometry. |

| Molecular Weight | 254.41 g/mol | Indicates suitability for GC over LC. |

| Odor Profile | Fruity, minty, green[4] | Key marker for organoleptic quality control. |

| Solubility | Soluble in fixed oils, ethanol[5] | Dictates non-polar solvent choice for extraction. |

Biosynthetic Pathway Mechanics

The biosynthesis of menthyl hexanoate is an elegant multi-step enzymatic cascade localized in the secretory cells of glandular trichomes[6]. The process begins with the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, which supplies the universal terpene precursors.

Geranyl pyrophosphate (GPP) is cyclized by limonene synthase to form (-)-limonene. Through a series of cytochrome P450-mediated oxidations and reductions involving (+)-pulegone and (-)-menthone, the plant synthesizes (-)-menthol[6][7]. The critical terminal step is catalyzed by an Alcohol Acyltransferase (AAT) . This enzyme utilizes hexanoyl-CoA as an acyl donor, facilitating a nucleophilic attack by the hydroxyl oxygen of menthol onto the thioester carbonyl carbon of hexanoyl-CoA, yielding menthyl hexanoate.

Biosynthetic pathway of menthyl hexanoate in Mentha species.

Self-Validating Analytical Methodology: GC-MS Profiling

To accurately quantify menthyl hexanoate without introducing solvent-induced artifacts or isomeric degradation, we utilize Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)[3].

Causality of Method Choice: Traditional liquid-liquid extraction often masks low-molecular-weight esters beneath massive solvent peaks. HS-SPME selectively adsorbs VOCs, providing a clean baseline. To make this a self-validating system, we spike the matrix with an internal standard (e.g., nonyl acetate) prior to extraction. If the internal standard recovery deviates by >5%, the run is flagged, ensuring that matrix effects or fiber degradation do not compromise the quantitative integrity of the menthyl hexanoate data.

Step-by-Step Protocol: HS-SPME-GC-MS

-

Sample Preparation: Homogenize 1.0 g of fresh Mentha leaf tissue in a 20 mL headspace vial containing 5 mL of saturated NaCl solution (to drive volatiles into the headspace via the "salting-out" effect).

-

Internal Standardization: Add 10 µL of nonyl acetate (100 µg/mL in ethanol) as the internal standard. Seal with a PTFE/silicone septum.

-

Equilibration & Extraction: Incubate the vial at 40°C for 15 minutes. Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes. Rationale: The tri-phase fiber optimally captures both highly volatile monoterpenes and heavier esters like menthyl hexanoate.

-

Desorption: Retract the fiber and insert it into the GC injection port at 250°C for 3 minutes in splitless mode.

-

GC-MS Parameters: (See Table 2).

Table 2: GC-MS Analytical Parameters

| Parameter | Specification | Scientific Rationale |

| Column | HP-5MS (30m x 0.25mm x 0.25µm) | Non-polar stationary phase prevents peak tailing of lipophilic esters[3]. |

| Carrier Gas | Helium (1.0 mL/min constant flow) | Provides optimal linear velocity for high-resolution monoterpene separation. |

| Oven Program | 60°C (2 min) -> 4°C/min to 220°C -> 20°C/min to 280°C | Slow initial ramp resolves closely eluting menthol stereoisomers and esters. |

| Ionization | Electron Impact (EI) at 70 eV | Standardized energy allows library matching (NIST/Wiley) of fragmentation patterns. |

Biological Activity and Pharmacological Potential

Beyond its role as a flavoring agent[1], menthyl hexanoate is gaining traction in drug development. Esterification alters the pharmacokinetics of the parent menthol molecule, increasing its lipophilicity and altering its binding affinity to biological targets.

Antimicrobial Efficacy: Menthyl hexanoate demonstrates potent antimicrobial action against odor-forming microorganisms on human skin. It has shown complete growth inhibition of Staphylococcus epidermidis at concentrations as low as 64 ppm, and significant efficacy against Corynebacterium xerosis[8]. This makes it a highly valuable active ingredient in dermatological and cosmetic formulations, acting as a natural alternative to synthetic deodorizing agents[8][9].

In-Silico and In-Vitro Bioactivity: Recent computational studies (DFT and molecular docking) have investigated the interaction of menthyl esters with protein targets. For instance, the binding energies of menthyl hexanoate with specific protein targets (such as 7MHU) have been calculated at up to -7.44 kcal/mol, indicating strong, stable complex formation mediated by the extended hexanoyl alkyl chain[10]. The alkyl chain length plays a critical role in defining the strength of hydrophobic interactions within the binding pockets of target proteins[10].

Self-validating workflow from extraction to bioactivity elucidation.

Conclusion

For researchers and drug development professionals, menthyl hexanoate represents a prime example of how plant secondary metabolism can be harnessed for advanced applications. By understanding the enzymatic causality of its biosynthesis and employing rigorous, self-validating GC-MS protocols, scientists can accurately profile this metabolite. Its proven antimicrobial properties and favorable computational docking profiles highlight its potential transition from a simple botanical volatile to a functional therapeutic scaffold.

References

- European Patent Office. (2015). OMEGA-CYCLOHEXYLALKAN-1-OLES AND USE THEREOF AS ANTIMICROBIAL ACTIVES TO COMBAT BODY ODOR - Patent 2424829.

- The Good Scents Company. Aromatic/Hydrocarbon/Inorganic Ingredients Information Catalog: Starting with M.

- The Good Scents Company. methyl hexanoate, 106-70-7.

- Perflavory. Aromatic/Hydrocarbon/Inorganic Ingredients Information Catalog: Starting with m.

- Perfumer & Flavorist. (1993). Chemical Characterization of Cornmint Oils.

- National Institutes of Health (NIH). Medically Useful Plant Terpenoids: Biosynthesis, Occurrence, and Mechanism of Action.

- ResearchGate. (2025). Relationship between Structural Properties and Biological Activity of (-)-Menthol and Some Menthyl Esters.

- Scienceweb. (2025). Relationship between Structural Properties and Biological Activity of (-)-Menthol and Some Menthyl Esters.

- Perflavory. allyl hexanoate 123-68-2.

Sources

- 1. Aromatic/Hydrocarbon/Inorganic Ingredients Information Catalog : Starting with M [thegoodscentscompany.com]

- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 4. methyl hexanoate, 106-70-7 [thegoodscentscompany.com]

- 5. allyl hexanoate 123-68-2 [perflavory.com]

- 6. Medically Useful Plant Terpenoids: Biosynthesis, Occurrence, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. OMEGA-CYCLOHEXYLALKAN-1-OLES AND USE THEREOF AS ANTIMICROBIAL ACTIVES TO COMBAT BODY ODOR - Patent 2424829 [data.epo.org]

- 9. Aromatic/Hydrocarbon/Inorganic Ingredients Information Catalog : Starting with m [perflavory.com]

- 10. api.scienceweb.uz [api.scienceweb.uz]

Discovery and history of Menthyl hexanoate

An In-depth Technical Guide to Menthyl Hexanoate: From Historical Synthesis to Modern Biocatalysis

Abstract

Menthyl hexanoate (CAS No. 6070-16-2) is a monoterpenoid ester valued for its characteristic fruity and minty aroma profile.[1] While not a household name, it represents a classic example of the chemical artistry employed in the flavor and fragrance industry. This guide provides a comprehensive technical overview of Menthyl hexanoate, tracing its origins from the foundational principles of ester chemistry to the sophisticated, stereoselective enzymatic methods that define modern green chemistry. We will explore the evolution of its synthesis, detail its physicochemical properties, and present validated experimental protocols for its preparation, offering a resource for researchers, chemists, and professionals in the fields of flavor science and fine chemical manufacturing.

Introduction and Historical Context

The "discovery" of Menthyl hexanoate cannot be attributed to a single serendipitous moment but rather to the systematic exploration of esterification chemistry that began in the late 19th and early 20th centuries. Chemists, having identified and isolated key natural compounds like (-)-menthol from mint oils and hexanoic acid (caproic acid) from fats, began to investigate the sensory properties of their reaction products. The synthesis of esters was a logical step in creating novel aroma compounds that could mimic or enhance natural flavors.[2][3]

Menthyl hexanoate is the ester formed from the condensation of menthol, a secondary alcohol, and hexanoic acid, a medium-chain fatty acid. Its existence is a direct consequence of Fischer-Speier esterification principles. The primary driver for its synthesis and subsequent commercialization has been its utility as a flavoring agent, where it imparts a unique combination of fruity notes, often described as reminiscent of pineapple and apricot, with the cool undertones of its parent alcohol, menthol.[4]

Synthesis Methodologies: A Tale of Two Chemistries

The production of Menthyl hexanoate has evolved significantly, reflecting broader trends in the chemical industry from classical acid-catalyzed reactions to highly selective and sustainable biocatalytic processes.

Chemical Synthesis: The Fischer-Speier Approach

The traditional method for synthesizing Menthyl hexanoate is through direct acid-catalyzed esterification of menthol and hexanoic acid. This equilibrium-driven process typically requires a strong acid catalyst and a mechanism for removing the water byproduct to drive the reaction towards the product.

Causality Behind Experimental Choices:

-

Catalyst: Strong protic acids like sulfuric acid (H₂SO₄) are traditionally used to protonate the carbonyl oxygen of hexanoic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of menthol. More modern approaches may utilize solid acid catalysts or Lewis acids like tetrabutyl titanate to simplify purification and reduce corrosion.[5]

-

Reaction Conditions: Heating the reaction mixture is necessary to overcome the activation energy. The use of a solvent like toluene that forms an azeotrope with water allows for the continuous removal of water via a Dean-Stark apparatus, shifting the equilibrium towards the formation of the ester and increasing the yield.[5]

-

Purification: The workup procedure involves neutralizing the acid catalyst, washing away unreacted starting materials and water-soluble byproducts, and finally, purification by fractional distillation under reduced pressure to prevent decomposition of the ester at high temperatures.

Diagram of Fischer-Speier Esterification Workflow

Caption: Workflow for the chemical synthesis of Menthyl hexanoate.

Protocol 2.1: Titanate-Catalyzed Synthesis of an Aliphatic Ester (Adapted Model)

This protocol is adapted from a method for a similar hexanoate ester and serves as a representative model for industrial chemical synthesis.[5]

-

Charging the Reactor: To a reaction vessel equipped with a mechanical stirrer, thermometer, and Dean-Stark apparatus, add toluene (1.5 L/kmol), hexanoic acid (1.0 kmol), and (-)-menthol (1.0 kmol).

-

Catalyst Addition: Add the catalyst, tetrabutyl titanate (0.003 kmol), to the mixture.

-

Reaction: Heat the mixture to reflux, maintaining a kettle temperature of 125-145°C. Continuously remove the water-toluene azeotrope via the Dean-Stark trap.

-

Monitoring: Monitor the reaction progress by measuring the volume of water collected. The reaction is typically continued for 4-5 hours or until ~95% of the theoretical amount of water is collected.

-

Solvent Removal: Once the reaction is deemed complete, begin to distill off the toluene.

-

Purification: Cool the crude reaction mixture. The product can be purified by vacuum distillation to yield Menthyl hexanoate.

Enzymatic Synthesis: The Green Chemistry Revolution

The use of enzymes, particularly lipases, for ester synthesis represents a significant advancement. This biocatalytic approach offers high selectivity (including enantioselectivity), milder reaction conditions, and a reduced environmental footprint compared to traditional chemical methods.[6][7][8]

Causality Behind Experimental Choices:

-

Enzyme Selection: Lipases are the enzymes of choice due to their natural function of hydrolyzing ester bonds in lipids; this reaction is reversible in low-water environments. Because menthol is a bulky secondary alcohol, positionally non-specific lipases are screened for activity. Candida rugosa lipase has been shown to be highly efficient for the esterification of L-menthol.[6][9]

-

Solvent-Free System: Conducting the reaction in a solvent-free system (using the liquid substrates as the medium) is highly desirable for food-grade products, as it eliminates concerns about residual organic solvents.[6] This simplifies the process and reduces costs.

-

Water Content: While the overall reaction requires low water to favor synthesis over hydrolysis, a small amount of water is essential for maintaining the enzyme's catalytically active conformation. The optimal water content must be determined empirically; for L-menthol esterification, 30% water has been found to be effective.[6]

-

Substrate Molar Ratio: An excess of the fatty acid (hexanoic acid) is used to drive the equilibrium towards the product and ensure complete conversion of the more valuable menthol substrate. A molar ratio of 3:1 (fatty acid to menthol) has proven effective.[6]

Diagram of Enzymatic Synthesis Workflow

Caption: Workflow for the enzymatic synthesis of L-Menthyl hexanoate.

Protocol 2.2: Lipase-Catalyzed Synthesis of L-Menthyl Hexanoate

This protocol is based on the optimized, solvent-free method described by Lee et al. (1999).[6]

-

Enzyme Selection: Screen several commercially available lipases. Candida rugosa lipase is identified as a highly effective catalyst for this reaction.

-

Reaction Mixture Preparation: In a 50-mL screw-capped vial, prepare a reaction mixture containing L-menthol and hexanoic acid in a 1:3 molar ratio.

-

Hydration: Add deionized water to constitute 30% (w/w) of the total reaction mixture.

-

Enzyme Addition: Add Candida rugosa lipase. The optimal amount is approximately 700 units of activity per gram of the reaction mixture.

-

Incubation: Incubate the vial at 30°C with constant stirring (e.g., 500 rpm) for 24 hours.

-

Monitoring and Termination: The extent of esterification can be calculated by measuring the consumption of hexanoic acid via titration of aliquots with a standardized KOH solution.

-

Purification: Upon completion, the product, L-Menthyl hexanoate, can be purified from the reaction mixture using silica gel column chromatography. Under these conditions, esterification extents can reach over 95%.[6]

Physicochemical and Sensory Properties

The physical and sensory characteristics of Menthyl hexanoate are critical to its application. These properties have been well-documented in various chemical databases.

Table 1: Physicochemical Properties of Menthyl Hexanoate

| Property | Value | Source |

| CAS Number | 6070-16-2 | [1] |

| Molecular Formula | C₁₆H₃₀O₂ | [1] |

| Molecular Weight | 254.41 g/mol | [1] |

| Appearance | Colorless clear liquid (est.) | [1] |

| Boiling Point | 293-294 °C at 760 mmHg | [1] |

| Flash Point | 139.44 °C (283.00 °F) TCC | [1] |

| Specific Gravity | 0.898 - 0.906 @ 25°C | [1] |

| Refractive Index | 1.445 - 1.451 @ 20°C | [1] |

| Solubility | Insoluble in water; Soluble in alcohol | [1] |

| Log P (o/w) | 6.220 (est.) | [1] |

Sensory Profile: The odor of Menthyl hexanoate is primarily fruity, with common descriptors including pineapple, apricot, and general tropical fruit notes, complemented by an underlying ethereal and minty character from the menthol moiety.[4] This complex profile makes it a valuable component in flavor formulations for beverages, confectionery, and dairy products.

Conclusion

The story of Menthyl hexanoate is a microcosm of the evolution of fine chemical synthesis. From its conceptual origins in classical esterification, driven by the desire to create new sensory experiences, its production has matured into a sophisticated science. The development of highly selective enzymatic routes demonstrates a paradigm shift towards sustainable and "natural" production methods, which are of paramount importance in the food and beverage industry. For scientists and researchers, the synthesis of this seemingly simple ester provides a powerful case study in the principles of chemical catalysis, reaction optimization, and the industrial application of biocatalysis.

References

-

The Good Scents Company. (n.d.). menthyl hexanoate, 6070-16-2. Retrieved from [Link]

-

Lee, S. B., et al. (1999). Enzymatic Synthesis of L-Menthyl Esters in an Organic Solvent-Free System. Journal of the American Oil Chemists' Society, 76(10), 1139–1142. Available from: [Link]

- Google Patents. (2008). CN101293845A - One-step synthesis method of diethylaminoethanol hexanoate citrate.

-

ResearchGate. (n.d.). Practical Analysis of Flavor and Fragrance Materials. Retrieved from [Link]

-

Wageningen University & Research. (n.d.). Enzymatic synthesis of polyol esters in aqueous-organic two-phase systems. Retrieved from [Link]

- Google Patents. (2004). US6706500B2 - Process for the preparation of L-menthol.

-

ResearchGate. (n.d.). Enzymatic phenethyl octanoate synthesis: lipase selection and reaction optimization by response surface methodology. Retrieved from [Link]

Sources

- 1. menthyl hexanoate, 6070-16-2 [thegoodscentscompany.com]

- 2. researchgate.net [researchgate.net]

- 3. Fragrance And Flavor Industry | Chemical Bull Pvt Ltd [chemicalbull.com]

- 4. Methyl hexanoate CAS#: 106-70-7 [m.chemicalbook.com]

- 5. CN101293845A - One-step synthesis method of diethylaminoethanol hexanoate citrate - Google Patents [patents.google.com]

- 6. lib3.dss.go.th [lib3.dss.go.th]

- 7. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 8. edepot.wur.nl [edepot.wur.nl]

- 9. US6706500B2 - Process for the preparation of L-menthol - Google Patents [patents.google.com]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Menthyl Hexanoate

[AN-2026-001]

Abstract

This application note presents a comprehensive guide to the development and implementation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Menthyl hexanoate. Menthyl hexanoate, a non-polar ester of menthol and hexanoic acid, is commonly used as a flavoring and fragrance agent. Due to the absence of a significant chromophore in its structure, direct UV detection presents a considerable challenge. This document provides two detailed protocols to address this issue: a direct analysis method utilizing a Refractive Index (RI) detector and an alternative method involving pre-column derivatization for sensitive UV detection. The rationale behind the selection of chromatographic conditions, including stationary phase, mobile phase, and detection parameters, is discussed in detail. Furthermore, this guide offers insights into method validation, sample preparation, and troubleshooting, providing researchers, scientists, and drug development professionals with a robust framework for the accurate and reliable quantification of Menthyl hexanoate in various matrices.

Introduction: The Analytical Challenge of Menthyl Hexanoate

Menthyl hexanoate (C16H30O2, MW: 254.41 g/mol ) is a volatile organic compound characterized by its fruity, minty aroma.[1] Its application in the food, cosmetic, and pharmaceutical industries necessitates reliable analytical methods for quality control, stability testing, and pharmacokinetic studies. The primary challenge in developing an HPLC method for Menthyl hexanoate lies in its molecular structure. The molecule lacks a chromophore that absorbs light in the typical UV-Visible range (200-400 nm) used for HPLC detection.[2][3] This inherent property renders standard UV detectors largely ineffective for sensitive and accurate quantification.

To overcome this limitation, two principal strategies can be employed:

-

Direct Analysis with a Universal Detector: This approach utilizes a detector that does not rely on the analyte's UV absorbance. The Refractive Index (RI) detector is a universal detector that measures the difference in the refractive index between the mobile phase and the analyte eluting from the column.[4] This makes it suitable for the analysis of non-UV absorbing compounds like Menthyl hexanoate. Another option is the Evaporative Light Scattering Detector (ELSD), which is also a universal detector suitable for non-volatile analytes.[5][6]

-

Pre-column Derivatization for UV Detection: This technique involves a chemical reaction to attach a UV-absorbing "tag" to the Menthyl hexanoate molecule prior to HPLC analysis.[7] While this adds a step to the sample preparation process, it allows for the use of highly sensitive UV detectors.

This application note will detail both approaches, providing the end-user with the flexibility to choose the most appropriate method based on their available instrumentation and analytical requirements.

Physicochemical Properties of Menthyl Hexanoate

A thorough understanding of the analyte's properties is crucial for effective method development.

| Property | Value | Source |

| Molecular Formula | C16H30O2 | [1] |

| Molecular Weight | 254.41 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 293-294 °C | [1] |

| Solubility | Soluble in alcohol, insoluble in water. | [1] |

| logP (estimated) | 6.220 | [1] |

| UV Absorbance | Lacks a significant chromophore. | Inferred from structure |

The high logP value indicates that Menthyl hexanoate is a very non-polar compound. This property dictates the choice of a reversed-phase HPLC system with a non-polar stationary phase and a polar mobile phase.[8][9]

Experimental Protocols

Method 1: Direct Analysis using Refractive Index (RI) Detection

This method is advantageous for its simplicity, as it avoids the need for a derivatization step. However, it is crucial to maintain a stable baseline, as RI detectors are sensitive to changes in temperature and mobile phase composition.[4] Therefore, isocratic elution is required.

Chromatographic Conditions:

| Parameter | Condition | Rationale |

| HPLC System | Any isocratic HPLC system with an RI detector | Standard equipment for this type of analysis. |

| Column | C18 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm) | The non-polar C18 stationary phase provides good retention for the non-polar Menthyl hexanoate.[10][11] |

| Mobile Phase | Acetonitrile:Water (85:15 v/v) | A high percentage of organic modifier is necessary to elute the highly non-polar analyte. Isocratic elution is essential for RI detection. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Maintaining a constant temperature is critical for a stable RI baseline. |

| Detector | Refractive Index (RI) Detector | Universal detection for non-UV absorbing compounds.[4] |

| Injection Volume | 20 µL | Can be optimized based on sample concentration and detector sensitivity. |

| Run Time | Approximately 10 minutes (adjust as needed) | To ensure the elution of the analyte and any potential impurities. |

dot

Caption: Workflow for HPLC analysis of Menthyl hexanoate with RI detection.

Step-by-Step Protocol:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing HPLC-grade acetonitrile and water in an 85:15 volume ratio. Degas the mobile phase before use.

-

Standard Solution Preparation:

-

Prepare a stock solution of Menthyl hexanoate (e.g., 1000 µg/mL) by accurately weighing the standard and dissolving it in acetonitrile.

-

Prepare a series of calibration standards by serially diluting the stock solution with acetonitrile to cover the desired concentration range (e.g., 10-200 µg/mL).

-

-

Sample Preparation:

-

Accurately weigh the sample containing Menthyl hexanoate.

-

Dissolve the sample in a known volume of acetonitrile.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

HPLC Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved on the RI detector.

-

Inject the calibration standards, followed by the sample solutions.

-

Record the chromatograms and the peak areas.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area of the Menthyl hexanoate standards against their known concentrations.

-

Determine the concentration of Menthyl hexanoate in the sample by interpolating its peak area on the calibration curve.

-

Method 2: Analysis after Pre-column Derivatization for UV Detection

This method offers higher sensitivity compared to RI detection and is compatible with gradient elution, which can be beneficial for complex samples.[7] The protocol involves the hydrolysis of Menthyl hexanoate to menthol and hexanoic acid, followed by the derivatization of the hexanoic acid with a UV-absorbing agent like 2,4'-dibromoacetophenone.[1][12]

Derivatization Reaction:

Menthyl hexanoate is first saponified (hydrolyzed) with a base to yield hexanoate salt and menthol. The hexanoate is then reacted with 2,4'-dibromoacetophenone to form a phenacyl ester derivative that strongly absorbs UV light.

dot

Caption: Derivatization scheme for Menthyl hexanoate analysis by UV-HPLC.

Chromatographic Conditions:

| Parameter | Condition | Rationale |

| HPLC System | Gradient HPLC system with a UV detector | Gradient elution allows for better separation of complex mixtures. |

| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) | Suitable for the separation of the derivatized fatty acid. |

| Mobile Phase | A: Water, B: Acetonitrile (Gradient elution) | A gradient from a lower to a higher concentration of acetonitrile will effectively separate the derivative from other components. |

| Gradient Program | 0-15 min: 60-90% B; 15-20 min: 90% B; 20-25 min: 60% B | An example gradient; this should be optimized for the specific sample matrix. |

| Flow Rate | 1.0 mL/min | Standard flow rate. |

| Column Temperature | 30 °C | For reproducible retention times. |

| Detector | UV Detector | Set to the λmax of the derivative (e.g., ~260 nm for phenacyl esters). |

| Injection Volume | 20 µL | Can be optimized. |

| Run Time | Approximately 25 minutes | To accommodate the gradient program and re-equilibration. |

Step-by-Step Protocol:

-

Derivatization Reagent Preparation:

-

Prepare a solution of 2,4'-dibromoacetophenone in acetonitrile (e.g., 10 mg/mL).

-

Prepare a catalyst solution, such as triethylamine in acetonitrile (e.g., 5 mg/mL).

-

-

Standard and Sample Hydrolysis:

-

For standards, accurately weigh Menthyl hexanoate and for samples, accurately weigh the sample material.

-

Add a known amount of alcoholic potassium hydroxide solution (e.g., 0.5 M in ethanol) to each.

-

Heat the mixture (e.g., at 60 °C for 30 minutes) to ensure complete hydrolysis.

-

Cool the solution and neutralize with an acid (e.g., dilute HCl) to a pH of approximately 7.

-

-

Derivatization Procedure:

-

To the neutralized solution, add the derivatization reagent and the catalyst solution.

-

Heat the mixture (e.g., at 70 °C for 30 minutes) to facilitate the reaction.

-

Cool the solution to room temperature.

-

-

Sample and Standard Preparation for HPLC:

-

Dilute the derivatized solution with the mobile phase to an appropriate concentration.

-

Filter through a 0.45 µm syringe filter before injection.

-

-

HPLC Analysis:

-

Equilibrate the HPLC system with the initial mobile phase conditions.

-

Inject the derivatized standards and samples.

-

Run the gradient program and record the chromatograms.

-

-

Quantification:

-

Construct a calibration curve using the derivatized standards.

-

Determine the concentration of the derivatized hexanoic acid in the sample, and from this, calculate the original concentration of Menthyl hexanoate.

-

Method Validation

For both methods, it is essential to perform a validation to ensure the reliability of the results. Key validation parameters to consider include:

-

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

-

Linearity: The linear relationship between the detector response and the concentration of the analyte over a defined range.

-

Accuracy: The closeness of the measured value to the true value, typically assessed by spike-recovery experiments.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

-

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Troubleshooting

| Issue | Possible Cause | Solution |

| No peak or very small peak (RI Detection) | - Sample concentration too low- RI detector not properly balanced- Mobile phase composition incorrect | - Concentrate the sample- Allow sufficient time for detector stabilization- Prepare fresh mobile phase accurately |

| Drifting baseline (RI Detection) | - Temperature fluctuations- Mobile phase not degassed- Column bleed | - Use a column oven and ensure stable ambient temperature- Degas the mobile phase thoroughly- Use a high-quality, stable column |

| Poor peak shape (Both methods) | - Column contamination or degradation- Inappropriate mobile phase pH (for derivatized method)- Sample overload | - Wash or replace the column- Adjust mobile phase pH- Dilute the sample |

| Incomplete derivatization (UV Detection) | - Incorrect reaction time or temperature- Reagents degraded | - Optimize derivatization conditions- Use fresh derivatization reagents |

Conclusion

The analysis of Menthyl hexanoate by HPLC is achievable despite its lack of a UV chromophore. The choice between direct analysis with an RI detector and pre-column derivatization for UV detection will depend on the specific requirements of the analysis and the instrumentation available. The direct RI method offers simplicity, while the derivatization method provides higher sensitivity and is compatible with gradient elution for more complex samples. Both methods, when properly developed and validated, can provide accurate and reliable quantification of Menthyl hexanoate for quality control and research purposes.

References

-

The Good Scents Company. (n.d.). Menthyl hexanoate. Retrieved from [Link]

- Czauderna, M., & Kowalczyk, J. (2003). A highly efficient method for derivatization of fatty acids for high performance liquid chromatography. Journal of Animal and Feed Sciences, 12(3), 517-526.

-

Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]

-

ResearchGate. (2017). A highly efficient method for derivatization of fatty acids for high performance liquid chromatography. Retrieved from [Link]

-

PubMed. (2017). Analysis of biodiesel by high performance liquid chromatography using refractive index detector. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of Sucrose Fatty Acid Esters by High-performance Liquid Chromatography. Retrieved from [Link]

-

LCGC International. (2022). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]

-

Waters. (n.d.). HPLC Column Performance. Retrieved from [Link]

-

AOCS. (2019). Detectors for HPLC of Lipids with Special Reference to Evaporative Light-Scattering Detection. Retrieved from [Link]

-

ResearchGate. (2025). Analysis of flavors and fragrances by HPLC with Fe3O4@GO magnetic nanocomposite as the adsorbent. Retrieved from [Link]

-

Nacalai Tesque. (n.d.). Fatty Acid Analysis by HPLC. Retrieved from [Link]

-

Biocompare. (n.d.). HPLC Refractive Index Detectors. Retrieved from [Link]

-

Jasco UK. (n.d.). Analysis of Fatty Acids using the LC-4000 Series Rapid Separation HPLC. Retrieved from [Link]

-

Veeprho. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Retrieved from [Link]

-

Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column. Retrieved from [Link]

-

ResearchGate. (2024). How to detect and analyze compounds with little or no UV absorption in LC purification?. Retrieved from [Link]

-

Nacalai Tesque. (n.d.). 8. Methods in Developing Mobile Phase Condition for C18 Column. Retrieved from [Link]

-

FAO. (n.d.). HPLC Method for Flavourings. Retrieved from [Link]

-

ACS Publications. (2022). Instrumental Analysis of Flavors and Fragrances in Food Processing: Hyphenated Techniques. Retrieved from [Link]

-

PMC. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Retrieved from [Link]

-

PMC. (2021). Recent trends in the chromatographic analysis of volatile flavor and fragrance compounds: Annual review 2020. Retrieved from [Link]

-

OAText. (n.d.). An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm-based isopropyl esters. Retrieved from [Link]

-

MicroSolv. (n.d.). Missing peaks using UV detection in HPLC methods. Retrieved from [Link]

Sources

- 1. jafs.com.pl [jafs.com.pl]

- 2. jasco.co.uk [jasco.co.uk]

- 3. Missing peaks using UV detection in HPLC methods - Tech Information [mtc-usa.com]

- 4. biocompare.com [biocompare.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. veeprho.com [veeprho.com]

- 8. labtech.tn [labtech.tn]

- 9. hawach.com [hawach.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. nacalai.com [nacalai.com]

- 12. researchgate.net [researchgate.net]

Use of Menthyl hexanoate as a fragrance ingredient in research

Introduction: Understanding Menthyl Hexanoate

Menthyl hexanoate is an ester synthesized from menthol and hexanoic acid. It is a valuable ingredient for fragrance researchers due to its unique olfactory profile, which combines a cooling, minty character with sweet, fruity, and waxy undertones. This duality allows for its use in a wide range of fragrance applications, from creating refreshing top notes in fine fragrances to adding complex fruity nuances in personal care products. Understanding its physicochemical properties is paramount to its effective application in research and development.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth protocols for the synthesis, characterization, and application of menthyl hexanoate in fragrance research. The methodologies described herein are designed to be self-validating, incorporating controls and clear evaluation criteria to ensure scientific rigor.

Table 1: Physicochemical Properties of Menthyl Hexanoate

| Property | Value | Source |

| Synonyms | Menthyl Caproate | N/A |

| Molecular Formula | C₁₆H₃₀O₂ | N/A |

| Molecular Weight | 254.41 g/mol | N/A |

| Appearance | Colorless Liquid | [1] |

| Odor Profile | Minty, Cooling, Fruity (Pineapple), Waxy, Herbaceous | [2] |

| Boiling Point | ~227-229 °C | [3] |

| Flash Point | ~92 °C | [3] |

| Solubility | Insoluble in water; Soluble in ethanol and fixed oils | [3] |

| logP (o/w) | ~4.0 | [3] |

Synthesis and Purity Verification

For novel research applications, custom synthesis or thorough verification of commercial material is often required. A common laboratory-scale synthesis is the Fischer esterification of L-menthol with hexanoic acid.

Protocol: Fischer Esterification of Menthyl Hexanoate

Causality: This protocol utilizes a strong acid catalyst (p-Toluenesulfonic acid) to protonate the carbonyl oxygen of hexanoic acid, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of menthol. The use of a Dean-Stark apparatus is critical for driving the reaction equilibrium towards the product by removing water, a byproduct of the condensation reaction.

Materials:

-

L-Menthol

-

Hexanoic Acid

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a round-bottom flask, combine L-menthol (1.0 eq), hexanoic acid (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.02 eq). Add sufficient toluene to dissolve the reactants.

-

Reflux: Attach the Dean-Stark apparatus and condenser. Heat the mixture to reflux. Water will begin to collect in the side arm of the Dean-Stark trap as an azeotrope with toluene.

-

Monitoring: Continue the reflux until no more water is collected, indicating the reaction is complete (typically 4-8 hours).

-

Workup: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst. Wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure menthyl hexanoate.

Sources

Application Note: Investigating the Antimicrobial Properties of Menthyl Hexanoate

This Application Note is designed for researchers in medicinal chemistry and microbiology. It details the investigative framework for Menthyl hexanoate (Menthyl caproate), a hydrophobic ester derivative of menthol and hexanoic acid.[1]

Unlike water-soluble antibiotics, Menthyl hexanoate requires specific handling due to its high lipophilicity (LogP ~6.[1]5) and its potential "prodrug" mechanism, where activity may depend on enzymatic hydrolysis releasing two active antimicrobial agents: Menthol and Hexanoic acid.[1]

Introduction & Rationale

Menthyl hexanoate is the ester formed by the condensation of (-)-Menthol (a cyclic monoterpene alcohol) and Hexanoic acid (a medium-chain fatty acid). Both parent compounds exhibit distinct antimicrobial mechanisms:[2]

-

Menthol: Acts primarily by perturbing the lipid fraction of the bacterial plasma membrane, causing leakage of intracellular ions and ATP [1].

-

Hexanoic Acid: Functions as a weak acid preservative; in its undissociated form, it penetrates the membrane and dissociates intracellularly, acidifying the cytoplasm and collapsing the proton motive force [2].[1]

The "Dual-Warhead" Hypothesis: We hypothesize that Menthyl hexanoate acts via two pathways:

-

Direct Lipophilic Interaction: The intact ester intercalates into the bacterial membrane, altering fluidity.

-

Enzymatic Hydrolysis (Prodrug Effect): Bacterial esterases/lipases hydrolyze the ester bond, releasing high local concentrations of Menthol and Hexanoic acid directly at the membrane surface [3].[1]

Chemical Properties & Challenges

| Property | Value | Implication for Protocol |

| Molecular Formula | C₁₆H₃₀O₂ | Hydrophobic backbone |

| Molecular Weight | 254.41 g/mol | Medium size, membrane permeable |

| LogP (Predicted) | ~6.5 | Critical: Insoluble in standard Mueller-Hinton Broth. Requires emulsification. |

| Boiling Point | ~300°C | Non-volatile under physiological incubation (37°C). |

Material Preparation & Emulsification Protocol

Objective: To create a stable, homogeneous dispersion of Menthyl hexanoate in aqueous media without using toxic solvent concentrations that mask biological activity.

Reagents

-

Menthyl hexanoate (≥98% purity).[1]

-

Solvent/Surfactant: Dimethyl sulfoxide (DMSO) and Tween 80.

-

Diluent: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Dye: Resazurin (0.015%) for viability visualization (optional but recommended for clear endpoints).[1]

Emulsification Workflow

Standard aqueous dilution will result in phase separation and inaccurate MIC values.

-

Stock Solution (100x): Dissolve Menthyl hexanoate in 100% DMSO to a concentration of 128 mg/mL .

-

Note: This high concentration allows for significant dilution, minimizing DMSO toxicity.[1]

-

-

Intermediate Emulsion: Mix the Stock Solution with Tween 80 in a 1:1 ratio (v/v) to aid dispersion.

-

Working Solution (2x): Dilute the Intermediate mixture into CAMHB to reach 1280 µg/mL (final DMSO concentration will be ~1%).

-

Validation: Vortex vigorously for 30 seconds. The solution should appear cloudy (emulsion) but homogeneous. If oil droplets float to the top within 5 minutes, increase Tween 80 concentration (max 0.5%).[1]

-

Experimental Protocols

Protocol A: Minimum Inhibitory Concentration (MIC) - Microdilution Method

Adapted from CLSI M07 guidelines for hydrophobic compounds.

Step-by-Step:

-

Plate Preparation: Use a 96-well polypropylene plate (low binding).

-

Dilution Series:

-

Add 100 µL of CAMHB to columns 2–12.

-

Add 200 µL of Working Solution (1280 µg/mL) to column 1.[1]

-

Perform serial 2-fold dilutions from column 1 to column 10 (transfer 100 µL). Discard 100 µL from column 10.

-

Result: Concentration range 640 µg/mL to 1.25 µg/mL.

-

-

Controls (Critical):

-

Column 11 (Growth Control): Bacteria + CAMHB + 1% DMSO/Tween (Solvent Control).[1] Must show growth to rule out solvent toxicity.

-

Column 12 (Sterility Control): CAMHB only.

-

-

Inoculation:

-

Prepare bacterial inoculum (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) adjusted to 5 x 10⁵ CFU/mL.[1]

-

Add 100 µL of inoculum to wells 1–11.

-

-

Incubation: Seal plate with parafilm to prevent evaporation/cross-contamination. Incubate at 37°C for 18–24 hours.

-

Readout:

-

Visual turbidity or add 30 µL Resazurin (Blue = No Growth, Pink = Growth).[1]

-

MIC Definition: The lowest concentration with no visible growth (or blue color).

-

Protocol B: Mechanism of Action - Esterase Hydrolysis Assay

Objective: Determine if bacteria hydrolyze Menthyl hexanoate to release active Menthol.

Rationale: If the ester is a prodrug, esterase-positive bacteria (e.g., S. aureus) should be more susceptible than esterase-negative strains, or the addition of an exogenous esterase should potentiate activity.[1]

Workflow:

-

Preparation: Prepare Menthyl hexanoate at 2x MIC (determined in Protocol A).

-

Enzyme Addition:

-

Time-Kill Kinetics:

-

Incubate at 37°C.

-

Sample at 0, 2, 4, 8, and 24 hours.[1]

-

Plate on nutrient agar to count CFU/mL.

-

-

Analysis:

Protocol C: Membrane Integrity Assay (Propidium Iodide)

Objective: Confirm membrane disruption (Menthol-like activity).[1]

-

Cell Prep: Wash log-phase bacteria in PBS. Adjust OD₆₀₀ to 0.5.

-

Treatment: Expose cells to Menthyl hexanoate (at MIC) for 1 hour.

-

Staining: Add Propidium Iodide (PI) (final 30 µM). Incubate 15 min in dark.

-

Measurement: Fluorescence Microplate Reader (Ex 535 nm / Em 617 nm).

-

Interpretation: High fluorescence indicates membrane compromise (PI enters cell and binds DNA).

-

Data Visualization & Mechanism

The following diagram illustrates the proposed "Dual-Warhead" mechanism and the experimental logic.

Caption: Figure 1. The Dual-Mode Mechanism of Action for Menthyl Hexanoate. The compound acts directly via membrane intercalation and indirectly as a prodrug hydrolyzed by bacterial esterases into Menthol and Hexanoic acid.

Expected Results & Data Analysis

Researchers should organize data into the following format to validate the compound's efficacy.

Table 1: Expected MIC Outcomes & Interpretation

| Observation | Interpretation | Next Step |

| MIC < 64 µg/mL | Potent antimicrobial.[2] Likely synergistic effect of hydrolysis products. | Proceed to Time-Kill and Toxicity assays. |

| MIC 64–512 µg/mL | Moderate activity. Typical for monoterpene esters. | Investigate biofilm inhibition potential.[3] |

| MIC > 1000 µg/mL | Inactive or Solubility Failure. | Check Emulsion: Did the ester crash out? Repeat with higher Tween 80. |

| Growth in Solvent Control | False Positive in Test Wells. | Invalid Assay. Reduce DMSO concentration below 2%. |

Calculation of Fractional Inhibitory Concentration (Synergy)

If testing Menthyl hexanoate in combination with standard antibiotics (e.g., Tetracycline), calculate the FIC Index:

-

FICI ≤ 0.5: Synergistic (Membrane permeabilization facilitates antibiotic entry).[1]

References

-

Trombetta, D., et al. (2005).[1] Mechanisms of antibacterial action of three monoterpenes. Antimicrobial Agents and Chemotherapy, 49(6), 2474-2478.[1] Link[1]

-

Ricke, S. C. (2003).[1] Perspectives on the use of organic acids and short chain fatty acids as antimicrobials. Poultry Science, 82(4), 632-639.[1] Link

-

Wang, L., et al. (2023).[1][4] Engineering a Bacillus subtilis esterase for selective hydrolysis of d,l-menthyl acetate. Microbial Cell Factories, 22, 66. Link

-

Griffin, S. G., et al. (1999).[1] The role of structure and molecular properties of terpenoids in determining their antimicrobial activity. Flavour and Fragrance Journal, 14(5), 322-332.[1] Link[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Menthyl Hexanoate Purification

This guide serves as a specialized Technical Support Center for researchers working with Menthyl Hexanoate . It is designed to address the specific physicochemical challenges of purifying high-molecular-weight terpene esters.[1][2]

Ticket ID: MH-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist[1][2][3]

⚠️ CRITICAL DISAMBIGUATION WARNING

Before proceeding, verify your target molecule. [2][3]

-

Target: Menthyl Hexanoate (C₁₆H₃₀O₂, MW: 254.41 g/mol ).[2][3][4]

-

Common Error: Confusing with Methyl Hexanoate (C₇H₁₄O₂, MW: 130.18 g/mol ).[2][3][5]

If you are looking for Methyl Hexanoate protocols, stop.[2][3] The boiling points and vacuum requirements below will destroy your sample.

Module 1: The "Quick Fix" (Liquid-Liquid Extraction)

Issue: "My crude product smells like dirty socks (Hexanoic Acid) or strong mint (Menthol)."

The Science of Solubility

Crude Menthyl Hexanoate typically contains four components:

-

Hexanoic Acid (Reagent): Acidic (pKa ~4.8), causes "dirty sock" odor.[2][3]

-

Menthol (Reagent): Neutral alcohol, causes "minty" odor.[2][3]

While Hexanoic acid is easily removed via base wash, Menthol is the critical failure point in extraction because it is neutral and lipophilic.[2][3] It cannot be washed out with water or base.[1][2][3]

Protocol: Optimized Wash Sequence

Goal: Complete removal of acid and catalyst; preparation for distillation.[2][3]

| Step | Reagent | Mechanistic Purpose |

| 1 | Cold Water | Removes bulk mineral acid (H₂SO₄) and water-soluble impurities. |

| 2 | 10% NaHCO₃ (aq) | CRITICAL STEP. Converts Hexanoic acid to Sodium Hexanoate (water-soluble).[1][2][3] Caution: CO₂ evolution.[1][2][3] |

| 3 | Brine (Sat. NaCl) | Increases ionic strength to break emulsions (common with terpene esters) and pre-dries the organic layer.[2][3] |

| 4 | MgSO₄ (Solid) | Chemical drying.[2][3] Water removal is essential before distillation to prevent hydrolysis.[1][2][3] |

Visualization: Extraction Logic

Caption: Logical flow for removing acidic impurities. Note that Menthol remains in the organic layer.[1]

Module 2: The "Heavy Lifting" (Vacuum Distillation)

Issue: "My vacuum lines are clogging with white crystals," or "The product is turning yellow."

The Menthol Sublimation Trap

Unreacted Menthol is a solid at room temperature (MP ~42°C) but sublimes readily under vacuum.[3]

-

The Problem: As you apply vacuum to distill the ester, Menthol sublimes first, bypasses the collection flask, and recrystallizes in your condenser or vacuum tubing, choking the pump.[1]

-

The Solution: You must manage the condenser temperature carefully.

Protocol: High-Vacuum Fractionation

Prerequisites:

-

Vacuum Pump: < 2 mmHg (Oil pump required; water aspirator is insufficient).[2][3]

-

Apparatus: Short-path distillation head (vigreux column optional but recommended).[1][2][3]

| Fraction | Approx. Vapor Temp (at 1 mmHg) | Observation | Action |

| 1. Forerun | 50°C - 80°C | White crystals appearing in condenser (Menthol).[1][2][3] | Heat the condenser water. Use 45°C warm water in the condenser jacket to keep Menthol molten so it flows into the receiver.[1] |

| 2. Transition | 80°C - 110°C | Mixed fraction.[1][2][3] | Discard or recycle.[2][3] |

| 3. Product | 125°C - 135°C | Clear, viscous oil.[1][2][3] | Cool the condenser water back to 20°C. Collect main fraction. |

Expert Insight: Menthyl Hexanoate boils at 293°C at atmospheric pressure [1].[1][2][3][4] Do not attempt atmospheric distillation; the molecule will undergo thermal elimination (pyrolysis) to form Menthenes and Hexanoic acid before it distills.[3]

Module 3: The "Polishing" (Chromatography & Scavenging)

Issue: "I cannot distill; I only have 500mg," or "I need >99% purity for biological assay."

Method A: Chemical Scavenging (The "Pro" Tip)

If distillation is difficult, chemically modify the impurity.

-

Reagents: Add Succinic Anhydride (1.5 eq vs estimated Menthol) and DMAP (cat.) to the crude mixture in DCM.

-

Mechanism: Succinic anhydride reacts only with the unreacted Menthol (alcohol) to form Menthyl Succinate (a half-acid).[1][2][3] It does not react with Menthyl Hexanoate (ester).[2][3]

-

Workup: Wash with dilute Na₂CO₃. The Menthyl Succinate (now an anion) goes into the water. The Menthyl Hexanoate stays in the organic layer.[1]

Method B: Silica Gel Chromatography[1][2]

-

Mobile Phase: Hexane : Ethyl Acetate (Start 95:5, Gradient to 90:10).[2][3]

-

TLC Visualization: Anisaldehyde stain (Menthol stains deep blue/purple; Ester stains faint blue/grey).[2][3]

| Compound | Estimated Rf (9:1 Hex:EtOAc) | Polarity Note |

| Menthyl Hexanoate | 0.65 - 0.75 | Runs fast (Lipophilic ester).[1][2][3] |

| Unreacted Menthol | 0.30 - 0.40 | Retained by hydroxyl group interaction with Silica.[1][2][3] |

Module 4: Troubleshooting FAQ

Q: My product has a refractive index of 1.40. Is it pure? A: No. You likely have Methyl Hexanoate or significant solvent contamination.[1][2][3]

Q: I see a new spot on TLC appearing above my product after distillation. A: You likely overheated the pot. Menthyl esters can undergo Chugaev-type elimination at high temperatures (>200°C), releasing Menthene (a hydrocarbon).[2][3] Menthene is very non-polar and will run near the solvent front (Rf > 0.9).[2][3] Always use high vacuum to keep bath temperatures below 160°C.[1][2][3]

Q: Can I use a rotovap to remove the Menthol? A: No. Menthol's boiling point (212°C atm) is too high for a standard rotovap, even under good vacuum.[2][3] It will sublime and contaminate the rotovap bump trap.[3]

References

-

The Good Scents Company. (n.d.).[2][3][8] Menthyl Hexanoate Data Sheet. Retrieved from [Link]

- National Center for Biotechnology Information (NCBI).PubChem Compound Summary for CID 6070-16-2 (Menthyl Hexanoate).

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (5th Edition).[2][3] Longman Scientific & Technical.[2][3]

Sources

- 1. US6706500B2 - Process for the preparation of L-menthol - Google Patents [patents.google.com]

- 2. 己酸甲酯 ≥99%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. menthyl hexanoate, 6070-16-2 [thegoodscentscompany.com]

- 5. ヘキサン酸メチル natural, ≥99%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Methyl hexanoate CAS#: 106-70-7 [m.chemicalbook.com]

- 8. Methyl hexanoate - Wikipedia [en.wikipedia.org]

Menthyl Hexanoate GC Analysis: Technical Support & Troubleshooting Center

Welcome to the Technical Support Center for the gas chromatographic (GC) analysis of menthyl hexanoate. As a relatively heavy ester (

This guide is engineered for researchers and drug development professionals. It moves beyond basic symptom-checking by explaining the underlying physicochemical causality of GC failures and providing self-validating experimental protocols to ensure absolute data integrity.

Diagnostic Decision Tree

Before altering any method parameters, use the following logical workflow to isolate the root cause of your separation issue.

Diagnostic decision tree for troubleshooting menthyl hexanoate GC separation issues.

Core Troubleshooting Guides (FAQs)

Q1: Why is my menthyl hexanoate peak exhibiting severe tailing (Asymmetry Factor > 1.5)?

Causality: Peak tailing occurs when a sub-population of analyte molecules experiences delayed transit through the flow path. To diagnose this, you must determine if the tailing is indiscriminate (affecting all peaks, including the solvent) or selective (affecting only specific analytes)[1].

-

Indiscriminate Tailing: Indicates a physical disruption in the carrier gas flow path. Common culprits include a poorly cut column (jagged edges creating turbulent eddies), improper column installation height in the inlet creating dead volume, or an occluded stationary phase[2],[3].

-

Selective Tailing: Suggests reversible chemical adsorption. While menthyl hexanoate is an ester and less polar than free menthol, it can still interact via hydrogen bonding with active sites (exposed silanol groups) in a degraded inlet liner or at the head of the column[4],[3].

The Fix: Inject an inert light hydrocarbon (e.g., methane or decane). If the hydrocarbon tails, the issue is physical[4]. Re-cut 10–20 cm from the inlet end of the column using a ceramic wafer to ensure a perfect 90° cut, and reinstall[5]. If the hydrocarbon is symmetrical but the ester tails, the issue is chemical. Replace the inlet liner with a fresh, highly deactivated ultra-inert liner[5].

Q2: How do I resolve co-elution between menthyl hexanoate and unreacted menthol or isomeric terpenes?

Causality: Co-elution occurs when the thermodynamic partitioning of two analytes between the mobile and stationary phases is nearly identical. If you are using a standard non-polar column (e.g., 5% phenyl/95% dimethylpolysiloxane), separation is strictly boiling-point dependent. Menthyl hexanoate and certain sesquiterpenes have overlapping boiling points, causing them to co-elute.

The Fix:

-

Thermodynamic Adjustment: Decrease the oven temperature ramp rate during the critical elution window. A slower ramp (2–5 °C/min) increases the residence time in the stationary phase, enhancing resolution.

-

Orthogonal Selectivity: Switch to a polar stationary phase (e.g., PEG/WAX). A polar column separates based on dipole-dipole interactions and hydrogen bonding, which will drastically shift the retention time of polar free menthol away from the less polar esterified menthyl hexanoate[6].

Q3: I am seeing poor reproducibility in peak area counts for menthyl hexanoate. What is the cause?

Causality: High Relative Standard Deviation (RSD) in peak areas for heavier esters is typically caused by inlet discrimination. If the inlet temperature is too low, the heavier menthyl hexanoate will not volatilize as rapidly or completely as the lighter solvent, leading to disproportionate and inconsistent transfer onto the column.

The Fix: Verify the inlet temperature is optimized (typically 250–280 °C for menthyl esters). More importantly, implement an internal standard (e.g., a deuterated ester or heavy alkane) that closely matches the boiling point of menthyl hexanoate. The ratio of the analyte area to the internal standard area will self-correct for any injection volume or volatilization variations.

Standardized Experimental Protocol: Self-Validating GC-MS Workflow

To ensure scientific integrity, your analytical method must be a self-validating system. This protocol incorporates a System Suitability Test (SST) that independently verifies the physical and chemical inertness of the flow path before any valuable samples are injected.

Step 1: System Preparation & Maintenance

-

Install a high-resolution capillary column: 30 m length × 0.25 mm internal diameter × 0.25 µm film thickness (DB-5MS or DB-WAX equivalent)[6].

-

Install a fresh, deactivated split/splitless liner containing deactivated glass wool to promote uniform volatilization of the heavy ester.

-

Set carrier gas (Helium) to a constant flow of 1.0 mL/min.

Step 2: System Suitability Test (SST) Injection (The Self-Validation Step)

-

Prepare an SST mixture containing a non-polar alkane (e.g., decane), a polar alcohol (L-menthol), and menthyl hexanoate.

-

Inject 1 µL at a 50:1 split ratio.

-

Validation Check:

-

Evaluate the decane peak. If Asymmetry Factor (As) > 1.2, the system has a physical dead volume. Action: Re-cut the column.

-

Evaluate the menthol peak. If As > 1.5, the system has active silanol sites[5]. Action: Replace the liner and septum.

-

Do not proceed to sample analysis until the SST passes both checks.

-

Step 3: Optimized Temperature Program

-

Initial Hold: 60 °C for 2.0 minutes (focuses the solvent).

-

Ramp 1: 10 °C/min to 150 °C.

-

Ramp 2 (Critical Separation Window): 3 °C/min to 200 °C. Note: This shallow ramp maximizes the thermodynamic resolution between menthyl hexanoate and closely related isomers.

-

Ramp 3: 20 °C/min to 280 °C, hold for 5.0 minutes (bakes out heavy matrix components).

Step 4: MS Data Acquisition

-

Operate the Mass Spectrometer in SIM (Selected Ion Monitoring) mode to eliminate matrix interference.

-

Target the base peak and specific qualifier ions for menthyl hexanoate (e.g., m/z 95, characteristic of the menthyl fragment).

Quantitative Reference Data

Summarizing quantitative thresholds and column chemistry is critical for rapid troubleshooting. Use the tables below to benchmark your system's performance and select the correct consumables.

Table 1: GC Troubleshooting Metrics & Action Thresholds

| Chromatographic Metric | Target Value | Action Threshold | Diagnostic Meaning & Root Cause |

| Asymmetry Factor (As) | 1.0 – 1.2 | > 1.5 | Indicates active sites (chemical adsorption) or flow path disruption (dead volume)[5]. |

| Resolution (Rs) | > 2.0 | < 1.5 | Indicates co-elution; requires stationary phase change or shallower oven ramp. |

| Signal-to-Noise (S/N) | > 100:1 | < 10:1 | Indicates inlet discrimination, MS source fouling, or an incorrect split ratio. |

| Peak Area RSD (%) | < 2.0% | > 5.0% | Indicates inconsistent volatilization, syringe error, or lack of a proper internal standard. |

Table 2: Stationary Phase Selection for Menthyl Esters